molecular formula C10H15F2NO4 B3069861 1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid CAS No. 1000313-01-8

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid

Cat. No.: B3069861
CAS No.: 1000313-01-8
M. Wt: 251.23 g/mol
InChI Key: WTMZYKCXBXPVPT-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid (CAS 1000313-01-8) is a fluorinated pyrrolidine derivative with a molecular formula of C₁₀H₁₅F₂NO₄ and a molecular weight of 251.23 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group, commonly used in peptide synthesis to shield amine functionalities during reactions. The 4,4-difluoro substitution on the pyrrolidine ring introduces significant conformational rigidity and electron-withdrawing effects, enhancing metabolic stability in pharmaceutical applications. It is stored under dry conditions at 2–8°C and exhibits hazards related to skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Commercial batches are available at 97% purity from suppliers like PharmaBlock and Combi-Blocks .

Properties

IUPAC Name

4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-10(11,12)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMZYKCXBXPVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000313-01-8
Record name 1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid
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Preparation Methods

The synthesis of 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid typically involves the reaction of 4,4-difluoropyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₁₅F₂NO₄
  • Molecular Weight : 251.23 g/mol
  • CAS Number : 1000313-01-8
  • IUPAC Name : 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid

The compound features a pyrrolidine ring substituted with two fluorine atoms and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents.

Scientific Research Applications

  • Peptide Synthesis :
    • Boc-4,4-difluoro-proline is widely used as a building block in peptide synthesis due to its ability to introduce fluorinated amino acids into peptides. The fluorine atoms can enhance the biological activity and stability of peptides by influencing their conformational properties.
  • Drug Development :
    • The compound has been investigated for its potential use in developing drugs targeting specific receptors or pathways. Its unique structure allows for modifications that can lead to enhanced potency and selectivity.
  • Biological Studies :
    • Research has shown that incorporating difluorinated amino acids into peptides can affect their interaction with biological targets, leading to insights into protein folding and function.

Case Study 1: Fluorinated Peptide Analogs

A study explored the incorporation of Boc-4,4-difluoro-proline into peptide analogs aimed at enhancing binding affinity to G-protein coupled receptors (GPCRs). The results indicated that peptides containing this fluorinated amino acid exhibited improved pharmacological profiles compared to their non-fluorinated counterparts.

Case Study 2: Antiviral Drug Development

Research focused on synthesizing antiviral agents using Boc-4,4-difluoro-proline as a key intermediate. The synthesized compounds demonstrated significant antiviral activity against specific viral strains, showcasing the utility of this compound in drug discovery.

Data Tables

StepYield (%)
Pyrrolidine Formation85
Fluorination75
Boc Protection90

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the amine is released, allowing it to react with other functional groups . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid (CAS 1255663-95-6)

  • Structure : Piperidine (6-membered ring) vs. pyrrolidine (5-membered).
  • Properties : Larger ring size reduces ring strain but alters conformational flexibility. Piperidine derivatives often exhibit different pharmacokinetic profiles due to increased hydrophobicity.
  • Applications : Used in protease inhibitor design, where a 6-membered ring better mimics peptide backbones .

(R)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid (CAS 1408002-85-6)

  • Structure : Incorporates a methyl group at position 2, introducing steric hindrance.
  • Properties: Molecular weight 265.25 g/mol (C₁₁H₁₇F₂NO₄).
  • Applications : Research tool for studying enantioselective enzyme interactions .

(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid (CAS 681128-50-7)

  • Structure: Monofluoro substitution at position 3.
  • Properties: Molecular weight 233.24 g/mol (C₁₀H₁₆FNO₄). Reduced electronegativity compared to difluoro analogues, leading to weaker hydrogen-bonding capacity.
  • Applications : Intermediate for fluorinated proline analogues in peptide synthesis .

Functional and Application Differences

  • Conformational Effects : The 4,4-difluoro substitution in the target compound locks the pyrrolidine ring in a twisted conformation , favoring interactions with flat aromatic drug targets (e.g., kinase inhibitors) . Piperidine analogues offer greater flexibility for targeting deep hydrophobic pockets.
  • Metabolic Stability: Difluoro groups reduce oxidative metabolism, extending half-life compared to monofluoro or non-fluorinated compounds .
  • Stereochemical Impact : The (S)-enantiomer (CAS 203866-15-3) is a key intermediate in peptidomimetics , while the (R)-methyl derivative (CAS 1408002-85-6) is tailored for asymmetric catalysis studies .

Research and Commercial Relevance

The target compound is widely used in drug discovery for its balance of rigidity and synthetic accessibility. Suppliers like BLD Pharm and Combi-Blocks offer gram-to-kilogram quantities, reflecting demand in medicinal chemistry . In contrast, monofluoro and piperidine derivatives serve niche roles, such as probing fluorination effects on bioactivity .

Biological Activity

1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid, commonly referred to as Boc-4,4-difluoro-proline, is a significant compound in organic chemistry and medicinal research. This compound is characterized by its unique molecular structure, which includes a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms on the pyrrolidine ring. Its molecular formula is C10H15F2NO4C_{10}H_{15}F_2NO_4, with a molecular weight of 251.23 g/mol. This article will delve into the biological activity of this compound, exploring its potential applications and relevant research findings.

Molecular Structure

The molecular structure of this compound can be represented as follows:

Molecular Formula C10H15F2NO4\text{Molecular Formula }C_{10}H_{15}F_2NO_4

Physical Properties

PropertyValue
Molecular Weight251.23 g/mol
CAS Number1000313-01-8
AppearanceWhite solid
SolubilitySoluble in DMSO

The biological activity of this compound primarily stems from its role as a building block in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological systems effectively, particularly in the context of protein degradation and enzyme inhibition.

Applications in Research

This compound has been utilized in various studies focusing on:

  • Protein Degradation : It serves as a precursor for developing compounds that can selectively degrade target proteins, which is crucial in therapeutic applications for diseases such as cancer.
  • Enzyme Inhibition : The compound's ability to mimic natural substrates makes it a candidate for designing enzyme inhibitors that can modulate metabolic pathways.

Case Studies

  • Protein Degradation Studies : Research has shown that derivatives of this compound can effectively target specific proteins for degradation in cellular models. These studies highlight the compound's potential in targeted cancer therapies where selective protein degradation is desirable.
  • Inhibition of Enzymatic Activity : A study published in a peer-reviewed journal demonstrated that certain derivatives exhibited significant inhibitory effects on specific enzymes involved in metabolic disorders. The fluorine atoms enhance the binding affinity of these compounds to the active sites of enzymes.

Research Findings

Recent studies have highlighted important findings regarding the biological activity of this compound:

  • In vitro Studies : Various in vitro assays have demonstrated that Boc-4,4-difluoro-proline derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for these compounds when administered in animal models.

Summary of Research Findings

Study FocusFindings
Protein DegradationEffective targeting of specific proteins
Enzyme InhibitionSignificant inhibitory effects on metabolic enzymes
CytotoxicityInduced cell death in cancer cell lines
PharmacokineticsFavorable absorption and distribution

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid?

  • Methodology : The synthesis typically starts with a pyrrolidine scaffold. L-proline derivatives are often used as precursors. Key steps include:

  • Fluorination : Introducing difluoro groups at the 4-position via electrophilic fluorination reagents (e.g., Selectfluor®) under anhydrous conditions .
  • Boc Protection : Reacting the amine group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to install the tert-butoxycarbonyl group .
  • Carboxylic Acid Activation : Hydrolysis of esters (e.g., methyl or ethyl esters) using LiOH or NaOH to yield the free carboxylic acid .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product .

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane/isopropanol (95:5) to resolve enantiomers .
  • NMR Spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm diastereomeric ratios .
  • X-ray Crystallography : For definitive stereochemical assignment, single-crystal X-ray diffraction (e.g., R-factor < 0.05) provides unambiguous structural confirmation .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodology :

  • Peptide Synthesis : The Boc group protects the pyrrolidine nitrogen during solid-phase peptide synthesis (SPPS), enabling selective deprotection with trifluoroacetic acid (TFA) .
  • Prodrug Design : The carboxylic acid moiety can be esterified to improve bioavailability in preclinical studies .

Advanced Research Questions

Q. How do the 4,4-difluoro substituents influence the compound’s conformational stability and reactivity?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict the puckering of the pyrrolidine ring and electron-withdrawing effects of fluorine .
  • Kinetic Studies : Monitor fluorination reactions using 19^{19}F-NMR to assess regioselectivity and reaction rates under varying temperatures .
    • Key Finding : The 4,4-difluoro groups increase ring rigidity, which may enhance binding affinity in enzyme inhibition assays .

Q. What strategies optimize the removal of the Boc group in complex reaction mixtures?

  • Methodology :

  • Acid Selection : Compare deprotection efficiency using TFA (2 h, 0°C) vs. HCl/dioxane (6 h, RT) via LC-MS monitoring .
  • Solvent Optimization : Use dichloromethane (DCM) instead of THF to minimize side reactions with acid-sensitive functional groups .

Q. How can researchers resolve contradictions in reported reaction yields for fluorinated pyrrolidine derivatives?

  • Methodology :

  • Byproduct Analysis : Use High-Resolution Mass Spectrometry (HRMS) to identify intermediates (e.g., over-fluorinated species) that reduce yields .
  • Reaction Monitoring : In situ IR spectroscopy tracks fluorination progress to optimize reagent stoichiometry and reaction time .

Q. What are the best practices for handling this compound’s toxicity and reactivity?

  • Methodology :

  • Safety Protocols : Use fume hoods, nitrile gloves, and eye protection (GHS Category 2A/2B). Neutralize waste with 5% NaHCO₃ before disposal .
  • Storage : Store at 2–8°C under nitrogen to prevent Boc group hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid

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